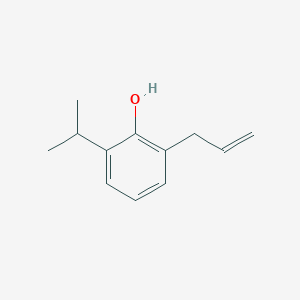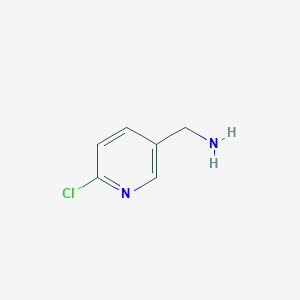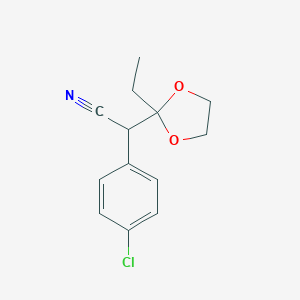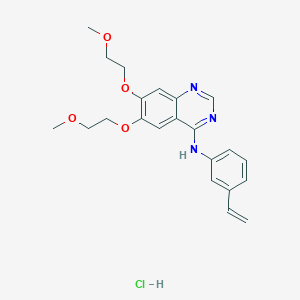
6,7-双(2-甲氧基乙氧基)-N-(3-乙烯基苯基)喹唑啉-4-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline derivatives are heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their diverse biological activities and potential applications in organic materials. The specific compound is part of this broader family, where variations in the substituents attached to the quinazoline core can significantly impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves several key steps: formation of the quinazoline core, introduction of substituents, and final modifications such as alkylation or arylation. A common approach involves cyclization reactions starting from anthranilic acid derivatives or through condensation reactions involving amides and halides. The synthesis process can be optimized to increase yields and selectivity for the desired product (Sun Zhi-zhong, 2011).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures are characterized by their bicyclic system, consisting of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as methoxyethoxy and vinylphenyl groups in specific positions significantly influences the molecule's electronic structure, reactivity, and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are essential for detailed structural elucidation (Qing-mei Wu et al., 2022).
科学研究应用
在药物化学中的喹唑啉衍生物
喹唑啉衍生物,包括化合物如6,7-双(2-甲氧基乙氧基)-N-(3-乙烯基苯基)喹唑啉-4-胺盐酸盐,在药物化学中具有重要意义。喹唑啉是杂环化合物,已广泛研究其生物活性。喹唑啉核的稳定性促使研究人员通过引入生物活性基团创造新的潜在药物。这些化合物已显示出对各种细菌菌株具有有希望的抗菌活性,如金黄色葡萄球菌、枯草杆菌和大肠杆菌。溶解度问题仍然是药物开发中的挑战,但喹唑啉衍生物的生物利用度可能有望对抗抗生素耐药性(Tiwary et al., 2016)。
在光电材料中的喹唑啉
喹唑啉衍生物还在光电材料中找到了应用。已经发表了大量关于合成和应用喹唑啉衍生物用于电子器件、发光元件、光电转换元件和图像传感器的研究。这些材料,包括融合的喹唑啉结构,因其与光电和电致发光相关的应用而备受关注。将喹唑啉和嘧啶片段并入π-扩展共轭系统已被证明对创造新型光电材料非常有价值,显示出在有机发光二极管(OLEDs)中的潜力,包括高效的红色磷光OLEDs和用于非线性光学应用的材料(Lipunova et al., 2018)。
安全和危害
This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.
未来方向
This involves predicting or suggesting further studies that could be done on the compound. It could be potential uses, reactions, or synthesis methods.
Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.
属性
IUPAC Name |
N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZSHZFBOSTSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

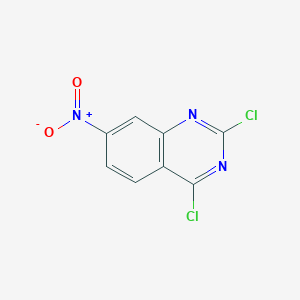
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)




